molecular formula C21H18O3 B097915 Benzyl diphenylglycolate CAS No. 16648-50-3

Benzyl diphenylglycolate

Cat. No.: B097915
CAS No.: 16648-50-3
M. Wt: 318.4 g/mol
InChI Key: LSDNYZKLTSRRSE-UHFFFAOYSA-N
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Description

Benzyl diphenylglycolate (C₂₁H₁₈O₃) is an ester derivative of benzilic acid (diphenylglycolic acid), where the carboxylic acid group is replaced by a benzyl ester moiety. Benzilic acid itself is classified as a glycolic acid derivative with two phenyl groups attached to the α-carbon . The esterification of benzilic acid with benzyl alcohol likely enhances its solubility in organic solvents and modifies its biological activity, making it relevant in pharmaceutical and industrial applications.

Properties

CAS No.

16648-50-3

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H18O3/c22-20(24-16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2

InChI Key

LSDNYZKLTSRRSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Other CAS No.

16648-50-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Methyl diphenylglycolate (benzilic acid methyl ester, CAS 76-89-1)
  • Benzyl alcohol (CAS 100-51-6)
  • Methyl benzoate (CAS 93-58-3)
  • Phenyl benzoate (CAS 93-99-2)

Table 1: Structural and Physicochemical Properties

Compound CAS # Molecular Formula Key Functional Groups Applications
Benzyl diphenylglycolate N/A* C₂₁H₁₈O₃ Benzyl ester, diphenyl groups Pharmaceuticals, solvents
Methyl diphenylglycolate 76-89-1 C₁₅H₁₄O₃ Methyl ester, diphenyl groups Chemical synthesis
Benzyl alcohol 100-51-6 C₇H₈O Hydroxyl, benzyl group Cosmetics, preservatives
Methyl benzoate 93-58-3 C₈H₈O₂ Methyl ester, phenyl group Fragrances, flavoring agents
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Phenyl ester, phenyl group Plasticizers, UV stabilizers

*this compound is inferred from structural analogs in –6, 8–7.

Table 2: Comparative Toxicological Data

Compound Acute Toxicity (Oral LD₅₀, Rat) Skin Irritation Inhalation Toxicity (NOAEL) Sensitization Potential
This compound Not reported Likely moderate (est.) Not reported Low (based on ester analogs)
Methyl diphenylglycolate Not reported Mild (est.) Not reported Low
Benzyl alcohol 1,230 mg/kg (rat) Strong at ≥30% 25 mg/m³ (human LOAEL) EC₃ = 3% (threshold)
Methyl benzoate 1,400 mg/kg (rat) Mild Not reported Negligible
Key Findings:
  • Benzyl Alcohol : Demonstrates significant respiratory toxicity in humans at 257 mg/m³ (LOAEL) and induces skin irritation at concentrations ≥30% .
  • Methyl Diphenylglycolate: Limited toxicity data, but its ester group likely reduces reactivity compared to benzyl alcohol .
  • This compound : Expected to exhibit lower acute toxicity than benzyl alcohol due to esterification, which reduces volatility and bioavailability.

Q & A

Q. What are the critical purity and impurity considerations when procuring Benzyl diphenylglycolate for experimental reproducibility?

this compound must meet stringent purity standards (≥98.0% by GC) to ensure reproducibility in synthesis or pharmacological studies. Key impurities to monitor include heavy metals such as arsenic (≤0.0003%), cadmium (≤0.0001%), and lead (≤0.001%), which can interfere with catalytic reactions or biological assays. Analytical methods like GC or ICP-MS should be employed for batch validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its skin/eye irritation risks and aquatic toxicity, researchers must use gloves, goggles, and fume hoods. In case of exposure, rinse eyes with water for several minutes and remove contaminated clothing. Waste disposal must comply with IMDG Code 9/III regulations. Always reference Safety Data Sheets (SDS) for specific handling guidelines .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for structural confirmation. Compare ¹H/¹³C NMR spectra with authentic samples to verify ester functional groups and aromatic protons. Gas chromatography (GC) under standardized conditions (e.g., helium carrier gas, 30 m column length) can assess purity and detect volatile byproducts .

Advanced Research Questions

Q. How can researchers address heterogeneity in pharmacological data across studies involving this compound?

Heterogeneity in meta-analyses can be quantified using statistics (proportion of total variation due to between-study differences) or H (standardized heterogeneity measure). For example, an >50% indicates substantial heterogeneity, necessitating random-effects models or subgroup analyses to identify confounding variables (e.g., dosage, solvent systems) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Optimize reaction parameters (e.g., temperature control within ±2°C during reflux) and standardize purification steps (e.g., column chromatography with silica gel). Monitor physical properties like refractive index (nD: 1.553–1.558) and density (1.095–1.099 g/mL at 20°C) to ensure consistency. Consider fractional distillation for high-purity isolates (>99%) .

Q. How does the esterification pattern of this compound influence its binding affinity to muscarinic receptors?

Structural analogs like the 3,3-dimethylbutan-1-ol ester of diphenylglycolate (BS-6181) exhibit modified receptor interactions due to steric effects. Competitive binding assays using [³H]-N-methylscopolamine ([³H]-NMS) can quantify displacement efficacy, with IC₅₀ values reflecting the impact of ester substituents on receptor affinity .

Q. What novel synthetic approaches could reduce post-reaction purification demands for this compound?

Explore green chemistry methods, such as solvent-free mechanochemical synthesis or catalytic systems (e.g., lipases in ionic liquids), to minimize byproducts. Microwave-assisted esterification may enhance reaction efficiency, reducing the need for chromatographic purification. Future work should prioritize water-soluble derivatives to simplify isolation .

Data Analysis and Presentation

Q. How should researchers design figures to visually communicate this compound’s structure-activity relationships (SAR)?

Follow journal-specific guidelines (e.g., Med. Chem. Commun.): Use color-coded schematics to highlight key functional groups (e.g., ester linkages in red). Limit chemical structures to 2–3 per figure and avoid compound numbering. For SAR tables, include metrics like logP, IC₅₀, and % yield, ensuring alignment with primary research objectives .

Q. What frameworks support robust statistical analysis of contradictory data in this compound toxicity studies?

Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, exposure durations). Use sensitivity analyses to assess the impact of outlier studies. For systematic reviews, the Cochrane Handbook recommends PRISMA flow diagrams to document study inclusion/exclusion criteria and risk-of-bias assessments .

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